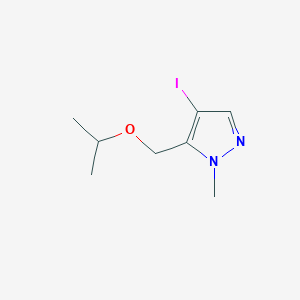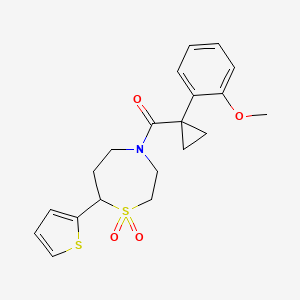
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that has been synthesized and studied for its potential applications in various fields such as drug discovery, biochemistry, and pharmacology.
Scientific Research Applications
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole has been used in various scientific research applications. It has been studied for its potential as a kinase inhibitor, which is a type of enzyme that plays a crucial role in various cellular processes. The compound has also been investigated for its potential as a fluorescent probe, which can be used to visualize specific cellular structures or molecules. Additionally, it has been studied for its potential as a modulator of GABA receptors, which are involved in the regulation of neuronal activity.
Mechanism of Action
The mechanism of action of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole varies depending on its application. As a kinase inhibitor, the compound binds to the active site of the kinase enzyme, preventing its activity and ultimately inhibiting the cellular process it is involved in. As a fluorescent probe, the compound interacts with specific molecules or structures, causing them to emit light that can be detected and visualized. As a modulator of GABA receptors, the compound binds to the receptor and alters its activity, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application. As a kinase inhibitor, the compound can affect various cellular processes, including cell growth, proliferation, and differentiation. As a fluorescent probe, the compound can be used to visualize specific cellular structures or molecules, providing valuable information about their localization and function. As a modulator of GABA receptors, the compound can affect neuronal activity, leading to changes in behavior and cognition.
Advantages and Limitations for Lab Experiments
The advantages of using 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole in lab experiments include its high purity, good yield, and versatility in various applications. The compound has been synthesized and optimized for various applications, making it a reliable and effective tool for scientific research. However, there are also limitations to using the compound, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze it properly.
Future Directions
There are many future directions for the use of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole in scientific research. One potential direction is the development of more specific and potent kinase inhibitors based on the structure of the compound. Another direction is the exploration of its potential as a modulator of other cellular processes or receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in various fields of study.
Synthesis Methods
The synthesis of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with isopropyl chloroformate, followed by the addition of sodium iodide and isopropyl alcohol. The reaction produces the desired compound in good yield and purity. This synthesis method has been reported in several scientific publications and has been optimized for various applications.
properties
IUPAC Name |
4-iodo-1-methyl-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)12-5-8-7(9)4-10-11(8)3/h4,6H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAQYSYAVKTKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535990.png)
![3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B2535991.png)
![7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride](/img/structure/B2535993.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)butanamide](/img/structure/B2535999.png)


![(Z)-methyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2536005.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2536008.png)
![9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2536009.png)

![N-isobutyl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2536011.png)
![5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2536012.png)
